Benzyl isoeugenol
Description
Historical Context of Isoeugenol (B1672232) Derivatives in Research
The exploration of phenylpropenes, including isoeugenol and its derivatives, has a historical foundation rooted in their use as flavoring agents, food preservatives, and traditional medicinal compounds pnas.org. Isoeugenol itself, a key component found in nutmeg, has been recognized for its aromatic properties and historical significance, potentially playing a role in early preservation methods sapub.org. Over time, isoeugenol and related compounds have become integral to the fragrance and cosmetic industries due to their desirable aromatic profiles nih.gov. The scientific community's interest in isoeugenol also extends to its chemical structure, which bears similarities to known carcinogens, prompting early toxicological assessments and nominations for carcinogenicity testing nih.gov. This historical backdrop sets the stage for understanding the contemporary research interest in specific derivatives like Benzyl (B1604629) Isoeugenol.
Significance of Investigating Benzyl Isoeugenol in Modern Scientific Inquiry
This compound, a synthetic aromatic compound, holds significance in modern scientific inquiry due to its multifaceted potential applications and chemical characteristics smolecule.com. Research is driven by its potential biological activities, which include antimicrobial, antifungal, and antioxidant properties, as well as its capacity to inhibit certain enzymes smolecule.com. Preliminary studies have also indicated potential anticancer effects, further fueling scientific interest smolecule.com. Furthermore, its structural kinship with isoeugenol makes it relevant in studies concerning fragrance allergens and potential cross-reactivity, particularly within the perfume and cosmetic sectors where it is utilized smolecule.comresearchgate.net. Its recognized role as a flavoring agent and its presence on industry transparency lists underscore its commercial relevance and the imperative for continued scientific evaluation perflavory.comindustrialchemicals.gov.au.
Overview of Current Research Trajectories and Knowledge Gaps
Current Research Trajectories:
Current research on this compound and its related compounds largely focuses on several key areas:
Biological Activity Studies: Investigations are actively exploring the antimicrobial, antifungal, antioxidant, and enzyme inhibitory effects of this compound. Comparative studies with related compounds like eugenol (B1671780) and isoeugenol highlight this compound's potential, particularly in areas such as antibacterial activity against foodborne pathogens and its antioxidant capacity smolecule.comnih.govmdpi.com. Preliminary studies are also examining its potential anticancer properties smolecule.com.
Synthesis and Chemical Derivatization: Research is underway to synthesize novel derivatives and hybrids of isoeugenol, including those that incorporate benzyl moieties. These efforts aim to develop compounds with enhanced properties, such as antiviral agents acs.orgmdpi.com. The study of photocatalytic reactions involving isoeugenol also represents an active area of chemical research uni-hannover.de.
Fragrance and Allergenicity Research: The application of this compound and other isoeugenol derivatives in fragrances and cosmetics is a significant focus. Research in this domain investigates their potential for skin sensitization and cross-reactivity with isoeugenol, which is a known fragrance allergen nih.govsmolecule.comresearchgate.net.
Knowledge Gaps:
Despite ongoing research, several knowledge gaps remain regarding this compound:
While preliminary studies suggest potential anticancer effects, the precise mechanisms of action require further detailed elucidation smolecule.com.
The exact mechanisms responsible for the skin sensitization potential observed in isoeugenol and its derivatives, including this compound, are not fully understood and warrant deeper investigation nih.gov.
A comprehensive understanding of the efficacy and specific mechanisms of action for its antimicrobial and antifungal properties across various applications is still developing smolecule.com.
Beyond its classification as a potential skin sensitizer (B1316253), the broader toxicological profile and environmental fate of this compound represent areas where further research may be beneficial.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | smolecule.comnih.gov |
| Molecular Weight | 254.33 g/mol | smolecule.comnih.gov |
| IUPAC Name | 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | nih.gov |
| CAS Number | 92666-21-2 | smolecule.comnih.gov |
| Appearance (estimated) | White to pink crystalline powder | perflavory.com |
| Melting Point | 59.00 to 63.00 °C | perflavory.com |
| Boiling Point | 282.00 °C @ 760.00 mm Hg | perflavory.com |
| Congealing Point | 57.50 °C | perflavory.com |
| Flash Point | > 200.00 °F TCC | perflavory.com |
| logP (o/w) | 4.344 (est) | perflavory.com |
| Solubility | Insoluble in water, soluble in oils, soluble in ethanol | smolecule.comperflavory.com |
| Odor Type | Spicy, floral, balsamic, woody | perflavory.com |
| Substantivity | 232 hour(s) at 20.00 % in dipropylene glycol | perflavory.com |
| GHS Classification | H317: May cause an allergic skin reaction | nih.gov |
Compound Names Mentioned
this compound
Isoeugenol
Eugenol
Coniferyl alcohol
Coniferyl acetate (B1210297)
Ferulic acid
Safrole
Isosafrole
Methyleugenol
Methyl Isoeugenol
Isoeugenyl acetate
Isoeugenyl ethyl ether
Isoeugenyl methyl ether
Isoeugenyl benzyl ether
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of Benzyl Isoeugenol
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of benzyl isoeugenol primarily involves the etherification of isoeugenol with a benzylating agent. Modern approaches aim to improve efficiency, reduce environmental impact, and utilize sustainable reagents.
One-Step Conversion Methods for Related Isoeugenol Ethers (e.g., Methyl Isoeugenol from Eugenol)
The established synthesis of this compound typically involves a two-step process: first, the isomerization of eugenol (B1671780) to isoeugenol, often catalyzed by iron carbonyl google.comsmolecule.com. Subsequently, isoeugenol reacts with benzyl chloride to form this compound through an alkylation reaction google.comsmolecule.comscentree.co. This reaction is an etherification where the phenolic hydroxyl group of isoeugenol is benzylated scentspiracy.com.
In parallel, significant advancements have been made in the one-step green synthesis of related isoeugenol ethers, such as methyl isoeugenol from eugenol. These methods often employ environmentally sustainable reagents like dimethyl carbonate (DMC) researchgate.netmdpi.comresearchgate.netnih.govgoogle.com. For instance, the O-methylation of eugenol to methyl isoeugenol using DMC, often in conjunction with a phase-transfer catalyst and an alkali base, demonstrates an efficient, one-step approach that aligns with green chemistry principles by avoiding more toxic reagents like dimethyl sulfate (B86663) researchgate.netmdpi.comresearchgate.netnih.govgoogle.com. While direct application of DMC for this compound synthesis is not explicitly detailed in the reviewed literature, these methods highlight the feasibility of one-step green etherification for isoeugenol derivatives.
Application of Microwave Irradiation in Synthesis
Microwave irradiation has emerged as a valuable tool for accelerating organic synthesis, often leading to reduced reaction times and improved yields. While specific studies detailing the microwave-assisted synthesis of this compound were not found in the provided literature, research on related compounds indicates its potential applicability. For example, microwave irradiation has been employed in the isomerization of eugenol to isoeugenol researchgate.netresearchgate.netmdpi.com and in the synthesis of other eugenol derivatives researchgate.net. These findings suggest that microwave technology could potentially be applied to optimize the synthesis or specific transformations of this compound, offering a pathway towards faster and more energy-efficient production.
Utilization of Environmentally Sustainable Reagents (e.g., Dimethyl Carbonate)
The chemical industry is increasingly adopting environmentally sustainable reagents to minimize hazardous waste and reduce the ecological footprint of chemical processes. Dimethyl Carbonate (DMC) is recognized as a prime example of such a reagent, serving as a green alternative for methylation reactions researchgate.netmdpi.comresearchgate.netnih.govgoogle.com. As noted in section 2.2.1, DMC has been successfully utilized in the one-step synthesis of methyl isoeugenol from eugenol, replacing traditional, more toxic methylating agents researchgate.netmdpi.comresearchgate.netnih.govgoogle.com. This approach exemplifies the application of green chemistry principles in the synthesis of isoeugenol derivatives. Although direct studies on the use of DMC for the benzylation of isoeugenol are not presented, the established efficacy of DMC in similar O-alkylation reactions underscores its potential as a sustainable reagent for the synthesis of this compound or related etherifications.
Chemical Reactivity and Derivatization Studies
Understanding the chemical reactivity of this compound, particularly its interactions with structurally related compounds and its susceptibility to degradation, is crucial for its safe and effective use.
Investigations of Cross-Reactivity with Structurally Related Compounds
This compound, like its precursor isoeugenol, is known to exhibit cross-reactivity, particularly in the context of skin sensitization and allergic contact dermatitis smolecule.comnih.govkcl.ac.ukheraproject.comeuropa.eucontactderm.org. Studies involving patch testing have indicated that individuals sensitized to isoeugenol may also develop reactions to this compound due to their structural similarities smolecule.comnih.govkcl.ac.ukheraproject.com. This cross-reactivity is thought to arise from shared immunological epitopes or metabolic pathways nih.govkcl.ac.uk. Isoeugenol is a recognized fragrance allergen, and this compound is classified as a Skin Sensitizer (B1316253) Category 1 scentspiracy.comheraproject.comcontactderm.org. Research has shown that a significant proportion of patients tested for fragrance allergy exhibit positive reactions to isoeugenol and its derivatives, with concomitant reactions being more common with esters than ethers nih.govkcl.ac.uk.
Synthesis of Novel Hybrid Compounds
Research into the synthesis of novel hybrid compounds specifically utilizing this compound as a foundational building block is not extensively detailed within the provided search results. The available literature primarily focuses on the synthesis of this compound itself and the creation of hybrid compounds derived from its precursor, isoeugenol.
Synthesis of this compound
This compound, also known as isoengenol benzylether, is synthesized through the benzylation of isoeugenol scentree.cogoogle.com. This process typically involves the reaction of isoeugenol with benzyl chloride, often in an alcoholic solution, to form the benzyl ether google.com. The synthesis of this compound is a key step in its production for various applications, including its use as a fragrance ingredient in perfumery and food products google.com.
Related Hybrid Synthesis from Isoeugenol
While direct research on this compound as a starting material for novel hybrid synthesis is limited in the provided snippets, significant work has been conducted on creating hybrid compounds from isoeugenol. These studies illustrate synthetic methodologies and the types of hybrid structures that can be generated from this related phenolic compound, suggesting potential avenues for future exploration with this compound.
One area of research involves the synthesis of novel heterocyclic systems derived from isoeugenol. For instance, annulation reactions between isoeugenol and 2-pyridinechalcogenyl halides have yielded new families of 2H,3H- Current time information in Bangalore, IN.researchgate.netthia- and -selenazolo[3,2-a]pyridin-4-ium heterocycles mdpi.com. These reactions involve the incorporation of isoeugenol's structure into complex fused ring systems, creating compounds with distinct chemical properties.
Another approach focuses on linking isoeugenol with other bioactive molecules to form hybrid structures. Studies have reported the synthesis of ferulic acid–isoeugenol hybrids through various linking strategies, including etherification and esterification reactions acs.org. These methods aim to combine the structural features and potential activities of both isoeugenol and ferulic acid into a single molecule.
Summary of Isoeugenol Hybrid Synthesis Strategies
The following table summarizes key research findings on the synthesis of novel hybrid compounds derived from isoeugenol, highlighting the types of hybrids and the general synthetic approaches employed.
| Hybrid Type | Key Linking Strategy/Reaction Type | Representative Research Focus |
| Thia- and Selenazolo[3,2-a]pyridin-4-ium Heterocycles | Annulation reactions with 2-pyridinechalcogenyl halides | Formation of novel fused heterocyclic systems incorporating the isoeugenol scaffold mdpi.com. |
| Ferulic Acid–Isoeugenol Hybrids | Etherification, Esterification, Dibromoethane linking | Combination of ferulic acid and isoeugenol moieties to create compounds with potential antiviral activities acs.org. |
| Isoxazoline Derivatives (from Isoeugenol-derived oximes) | 1,3-Dipolar cycloaddition | Synthesis of isoxazolines from aldehydes reacted with oximes prepared from isoeugenol for potential anti-leishmanial activity researchgate.net. |
Concluding Remark
While the research landscape for novel hybrid compounds derived directly from this compound is not extensively detailed in the provided sources, studies on its precursor, isoeugenol, demonstrate successful strategies for creating complex hybrid molecules. These include the formation of novel heterocyclic systems and conjugates with other bioactive compounds. Future research may explore the application of similar synthetic methodologies to this compound to generate new hybrid entities with potentially unique properties.
Biological Activities and Pharmacological Investigations of Benzyl Isoeugenol
Antimicrobial and Antifungal Efficacy Studies
Research has explored the potential of Benzyl (B1604629) Isoeugenol (B1672232) to exert antimicrobial and antifungal effects. These studies aim to understand its capacity to inhibit the growth of various pathogenic microorganisms.
Evaluation against Bacterial Strains
Benzyl Isoeugenol has been investigated for its potential antimicrobial properties against a range of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa smolecule.com. However, detailed quantitative data, such as specific Minimum Inhibitory Concentrations (MICs) or zones of inhibition for this compound against these particular bacteria, are not extensively documented in the reviewed literature.
In contrast, its related compound, isoeugenol, has demonstrated significant antibacterial activity. Studies have reported MIC values for isoeugenol as low as 64 µg/mL against Pseudomonas aeruginosa scielo.brscielo.br. Against strains including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Listeria monocytogenes, Salmonella typhimurium, and Shigella dysenteriae, isoeugenol has shown MICs of 312.5 µg/mL scielo.brnih.gov. Furthermore, isoeugenol exhibited greater zones of inhibition compared to eugenol (B1671780) against Gram-positive bacteria nih.gov. Isoeugenol has also been noted for its broad-spectrum activity, inhibiting the growth of various bacteria, including Listeria monocytogenes, Escherichia coli, Bacillus licheniformis, Micrococcus luteus, Pseudomonas aeruginosa, Salmonella type B, and Staphylococcus aureus iarc.fr.
Assessment against Fungal Species
Investigations suggest that this compound possesses potential antifungal properties, with studies including its activity against fungal species such as Candida albicans smolecule.com. However, specific quantitative assessments for this compound against fungal pathogens are limited in the available literature.
Studies on the related compound isoeugenol indicate remarkable antifungal activity, particularly against Candida albicans. Reported MIC values for isoeugenol against C. albicans range from 100 µg/mL to 256 µg/mL nih.gov. Isoeugenol has also demonstrated inhibitory effects against other fungi, including species of Aspergillus, Saccaromyces spp., and Fusarium parasiticus researchgate.net.
Dose-Dependent Inhibitory Effects and Minimum Inhibitory Concentrations (MIC)
The importance of dose-dependent inhibitory effects and Minimum Inhibitory Concentrations (MICs) is recognized in studies involving this compound smolecule.com. While specific quantitative data for this compound is scarce, the related compound isoeugenol has been extensively studied, providing valuable comparative insights into its antimicrobial efficacy.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isoeugenol
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 64 | 128 | scielo.brscielo.br |
| Staphylococcus aureus | 312.5 | N/A | scielo.brnih.gov |
| Escherichia coli | 312.5 | N/A | scielo.brnih.gov |
| Bacillus subtilis | 312.5 | N/A | scielo.br |
| Listeria monocytogenes | 312.5 | N/A | scielo.br |
| Salmonella typhimurium | 312.5 | N/A | scielo.br |
| Shigella dysenteriae | 312.5 | N/A | scielo.brnih.gov |
| Candida albicans | 100-256 | 128-256 | nih.gov |
Note: Data presented in this table pertains to isoeugenol, a closely related phenylpropanoid, and is provided for comparative context due to limited specific quantitative data for this compound in the reviewed literature.
Antioxidant and Prooxidant Activity Research
This compound has been indicated to possess antioxidant properties, suggesting a role in combating oxidative stress. Research in this area often draws comparisons with structurally similar compounds.
Mechanisms of Free Radical Scavenging and Protection against Oxidative Stress
This compound has been identified as exhibiting antioxidant properties, with the potential to scavenge free radicals and offer protection against oxidative stress smolecule.com. Research on the related compound isoeugenol has delved into its antioxidant mechanisms, including its potential to reduce baseline lipid peroxidation in biological systems who.int. Studies have also demonstrated that isoeugenol can enhance reactive oxygen species (ROS) scavenging activity mdpi.com. Furthermore, derivatives of isoeugenol, such as dehydrodiisoeugenol (B190919) (DHIE), have shown increased ROS scavenging capabilities and the capacity to inhibit nitric oxide production, pointing towards complex antioxidant pathways mdpi.com. The radical-scavenging activity of isoeugenol itself has been quantified, revealing a stoichiometric factor (n) of 1.8 in certain polymerization inhibition assays, indicating its ability to trap free radicals nih.govmdpi.com.
Comparative Analyses with Related Phenylpropanoids (e.g., Eugenol, Isoeugenol)
Comparative studies have extensively analyzed the antioxidant and prooxidant activities of eugenol and its isomer, isoeugenol nih.govresearchgate.netnih.govresearchgate.net. These analyses provide a foundational understanding for evaluating the potential behavior of this compound, given its structural relationship.
Research suggests that isoeugenol may exhibit enhanced biological activities compared to eugenol, possibly due to its chemical structure, particularly the positioning of its double bond relative to the benzene (B151609) ring nih.govresearchgate.net. In the context of oxidative stress, isoeugenol has been observed to induce significant reactive oxygen species (ROS) production across a wide concentration range and notably reduced cellular glutathione (B108866) (GSH) levels more effectively than eugenol. These effects are correlated with isoeugenol's higher cytotoxicity researchgate.netnih.gov.
Anticancer Potential Research
Preliminary In Vivo Investigations of Anticarcinogenic Properties
While extensive in vivo studies specifically on this compound's anticarcinogenic properties are not detailed in the provided search results, preliminary research indicates potential in this area. Eugenol, a related compound, has shown anticancer activity, and its derivatives are being investigated for similar effects iomcworld.comnih.gov. This compound's structural similarity to eugenol suggests a possible basis for its own anticarcinogenic investigations, though direct in vivo data for this compound itself is limited in the scope of these findings. Further research is needed to elucidate its specific mechanisms and efficacy in vivo against cancer.
Anti-inflammatory Investigations
This compound has demonstrated potential anti-inflammatory properties in preliminary research smolecule.comvanaroma.online. Studies suggest that compounds related to eugenol, such as dehydrodiisoeugenol, can inhibit the expression of cytokines in stimulated macrophages and modulate the activation of NF-κB, a key pathway in inflammation turkjps.org. Benzyl salicylate, a different benzyl ester, has also shown anti-inflammatory activity by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages nih.gov. While direct mechanisms for this compound are not fully detailed, its structural relation to compounds with known anti-inflammatory effects suggests a promising avenue for further investigation.
Wound Healing Modulatory Effects in Preclinical Models
Limited research suggests that this compound may promote wound healing in preclinical models smolecule.com. The broader category of natural compounds and their derivatives, including those with anti-inflammatory and antioxidant properties, are being explored for their potential in wound management researchgate.netnih.govnih.gov. While specific studies detailing this compound's role in wound healing are not extensively provided, its potential antioxidant and anti-inflammatory activities could contribute to such effects.
Cytotoxicological Assessments and Cellular Responses
Comparative Cytotoxicity Studies (e.g., vs. Isoeugenol)
Comparative studies have highlighted differences in cytotoxicity between Isoeugenol and its related compounds. Isoeugenol exhibits significantly higher cytotoxicity compared to Eugenol. For instance, in a study using a human submandibular cell line, the 50% cytotoxic concentration (CC50) for Isoeugenol was 0.0523 mM, whereas for Eugenol, it was 0.395 mM capes.gov.brnih.govresearchgate.netnih.gov. This suggests that Isoeugenol is approximately one order of magnitude more cytotoxic than Eugenol researchgate.netnih.gov. The higher cytotoxicity of Isoeugenol has been linked to its ability to induce higher levels of reactive oxygen species (ROS) and lower cellular glutathione (GSH) levels, potentially due to the formation of benzyl radicals capes.gov.brnih.govresearchgate.net. While this compound is not directly compared in these specific studies, the findings on Isoeugenol provide a benchmark for understanding the cytotoxic potential of related structures.
Table 1: Comparative Cytotoxicity of Eugenol and Isoeugenol
| Compound | CC50 (mM) | Relative Cytotoxicity (vs. Eugenol) |
|---|---|---|
| Eugenol | 0.395 | 1x |
| Isoeugenol | 0.0523 | ~7.5x |
Note: CC50 values are approximate and derived from cited studies. Relative cytotoxicity is an estimation based on the provided CC50 values.
Induction of Reactive Oxygen Species Production
Isoeugenol has been shown to significantly induce the production of reactive oxygen species (ROS) in a human submandibular cell line capes.gov.brnih.govresearchgate.net. In contrast, Eugenol's ROS production is dose-dependent, showing enhancement at lower concentrations and a decrease at higher concentrations capes.gov.brnih.gov. The high ROS-inducing capacity of Isoeugenol is considered a contributing factor to its pronounced cytotoxicity, possibly mediated by the formation of benzyl radicals capes.gov.brnih.govresearchgate.net. Benzyl isothiocyanate (BITC), another benzyl-containing compound, has also been shown to significantly increase reactive oxygen intermediates (ROIs) in rat liver epithelial cells, correlating with its enzyme-inducing potency nih.gov. While direct data on this compound's ROS induction is limited, the findings on Isoeugenol suggest a potential for related compounds to influence ROS levels.
Effects on Cellular Glutathione Levels
Studies comparing Eugenol and Isoeugenol have indicated that Isoeugenol can significantly reduce cellular glutathione (GSH) levels. Specifically, at a concentration of 1000 µM, Isoeugenol was observed to significantly lower GSH levels compared to Eugenol at the same concentration capes.gov.brnih.govresearchgate.net. This depletion of GSH, alongside high ROS production, is thought to contribute to Isoeugenol's substantial cytotoxicity, potentially through the formation of benzyl radicals capes.gov.brnih.govresearchgate.net. Glutathione (GSH) is a critical endogenous antioxidant, and its depletion can lead to increased cellular oxidative stress and vulnerability wikipedia.orgmdpi.com. The observed effect of Isoeugenol highlights the impact of such compounds on cellular redox balance.
Table 2: Impact of Isoeugenol on Cellular Glutathione Levels
| Compound | Concentration (µM) | Effect on Cellular Glutathione (GSH) |
|---|---|---|
| Isoeugenol | 1000 | Significantly reduced |
| Eugenol | 1000 | Less reduction compared to Isoeugenol |
Note: Data reflects findings comparing Isoeugenol and Eugenol.
Mechanisms of Biological Action and Molecular Interactions
Antimicrobial Action Elucidation
The antimicrobial properties of benzyl (B1604629) isoeugenol (B1672232) are understood through mechanisms observed in closely related compounds like isoeugenol and eugenol (B1671780), which are known to target microbial cells effectively.
Cell Membrane Permeabilization and Disruption
Benzyl isoeugenol, akin to isoeugenol, is hypothesized to exert its antimicrobial effects by compromising the integrity of microbial cell membranes nih.govfrontiersin.orgnih.gov. These compounds, being lipophilic, can insert into the lipid bilayer of cell membranes, leading to alterations in membrane fluidity and increased permeability frontiersin.org. This disruption can cause leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death nih.govnih.govresearchgate.net. Studies on isoeugenol have demonstrated its ability to compromise the cell membrane of bacteria like Escherichia coli and Listeria innocua, leading to inactivation of intracellular esterase activity nih.govfrontiersin.org. The presence of a hydroxyl group on the aromatic ring, a feature shared by isoeugenol and potentially modified in this compound, is considered crucial for this membrane-interacting activity frontiersin.org.
Intracellular Acidification (related to Isoeugenol's antifungal action)
A specific mechanism proposed for the antifungal action of isoeugenol involves the inhibition of H+-ATPase nih.govnih.govmdpi.com. This inhibition disrupts the proton gradient across the cell membrane, leading to intracellular acidification nih.govmdpi.com. This change in internal pH can severely impair cellular functions and contribute to cell death, particularly in fungal pathogens like Candida species nih.govmdpi.com. Given the structural relationship, this compound may also influence proton pump activity, potentially leading to similar intracellular acidification effects.
Oxidative Stress Modulation Mechanisms
This compound, like its parent compound isoeugenol, can engage in mechanisms related to oxidative stress, potentially acting as either a pro-oxidant or an antioxidant depending on the cellular context and concentration.
Role of Benzyl Radical Formation in ROS Production
Oxidation of isoeugenol has been shown to produce reactive benzyl radicals, which can contribute to the generation of Reactive Oxygen Species (ROS) capes.gov.briiarjournals.orgresearchgate.netresearchgate.net. This increased production of ROS can lead to oxidative stress within cells, damaging cellular components and contributing to cytotoxicity capes.gov.brresearchgate.netresearchgate.netnih.gov. Isoeugenol itself is noted for its ability to enhance ROS production, which is thought to be a significant factor in its cytotoxic effects, potentially linked to the formation of benzyl radicals and depletion of cellular glutathione (B108866) (GSH) capes.gov.brresearchgate.netresearchgate.netnih.gov. While direct evidence for this compound forming benzyl radicals is less explicit in the reviewed literature, its structural features suggest a potential for similar radical-generating pathways upon oxidation.
Interference with Lipid Peroxidation Chain Reactions
Antioxidant compounds can play a role in preventing or retarding lipid peroxidation, a process involving free radical chain reactions that degrade lipids tandfonline.comresearchgate.net. Eugenol, a closely related compound, has demonstrated significant activity in inhibiting lipid peroxidation in linoleic acid emulsions, indicating a potent antioxidant capacity researchgate.net. By scavenging free radicals, antioxidants can terminate the propagation steps of lipid peroxidation, thereby protecting cellular membranes and biomolecules from oxidative damage tandfonline.com. This compound, sharing structural similarities with eugenol and isoeugenol, is likely to possess similar capabilities in interfering with lipid peroxidation chain reactions, potentially acting as an antioxidant in certain biological systems.
Toxicological Research and Safety Assessment in Preclinical Studies
Acute Toxicity Investigations
Acute toxicity studies are conducted to determine the effects of a single, high-level exposure to a substance. For benzyl (B1604629) isoeugenol (B1672232), these have been assessed through oral and dermal routes.
Investigations into the acute oral toxicity of benzyl isoeugenol have established its median lethal dose (LD50) in rodent models. The LD50 value represents the statistically estimated dose required to be fatal to 50% of a tested population. In studies involving rats, the oral LD50 for this compound was reported to be 4900 mg/kg of body weight. industrialchemicals.gov.authegoodscentscompany.comvigon.com This classification suggests low acute toxicity when ingested. industrialchemicals.gov.au
Interactive Data Table: Acute Oral Toxicity of this compound
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 4900 mg/kg bw | industrialchemicals.gov.au, thegoodscentscompany.com, vigon.com |
The potential for acute toxicity following skin contact has also been evaluated. Based on studies conducted in rabbits, this compound demonstrates low acute dermal toxicity. industrialchemicals.gov.au The reported dermal LD50 value was found to be greater than 3000 mg/kg of body weight. industrialchemicals.gov.auvigon.com
Interactive Data Table: Acute Dermal Toxicity of this compound
| Species | Route | Endpoint | Value | Reference |
| Rabbit | Dermal | LD50 | >3000 mg/kg bw | industrialchemicals.gov.au, vigon.com |
Repeated Dose Toxicity Studies
These studies assess the potential for adverse health effects following prolonged or repeated exposure to a substance over a portion of an animal's lifespan.
Limited data is available regarding the repeated dose toxicity of this compound. A 28-day intermittent oral repeated-dose study was conducted in rats. industrialchemicals.gov.au While detailed parameters of the study are not publicly available, this research provides the primary basis for understanding the subchronic effects of the compound. industrialchemicals.gov.au
The 28-day oral study in rats identified several systemic effects. industrialchemicals.gov.au The reported endpoints included:
Endocrine effects: Specifically, hypoglycemia (low blood sugar). industrialchemicals.gov.au
Hematological effects: Described as "other changes" in the blood. industrialchemicals.gov.au
Metabolic effects: Manifesting as weight loss or a decrease in weight gain. industrialchemicals.gov.au
Further details on the severity or dose-dependency of these effects were not available in the reviewed literature. industrialchemicals.gov.au
From the available repeated-dose toxicity data, a specific No-Observed-Effect Level (NOEL) for this compound could not be determined.
However, the 28-day intermittent oral study in rats established a Lowest Published Toxic Dose (TDL0). industrialchemicals.gov.au The TDL0 is the lowest dose reported in a study to produce any toxic effect. For this compound, the TDL0 was identified as 3360 mg/kg bw/day. industrialchemicals.gov.au
Interactive Data Table: Toxicological Endpoints for this compound
| Endpoint | Value | Species | Study Duration | Route | Reference |
| TDL0 | 3360 mg/kg bw/day | Rat | 28 days (intermittent) | Oral | industrialchemicals.gov.au |
Dermal Irritation and Sensitization Research
The potential for a substance to cause skin irritation and trigger an allergic response is a critical aspect of its safety profile. Research into this compound has explored these endpoints through various methodologies.
Human Patch Test Studies and Skin Sensitization Potential
Human Repeat Insult Patch Tests (HRIPT) are a standard method for evaluating the skin sensitization potential of a substance in human subjects. nih.gov These tests help to determine a no-observed-effect level for the induction of skin sensitization under exaggerated exposure conditions. nih.gov While specific HRIPT data for this compound is not detailed in the provided information, studies on related compounds inform the potential for sensitization. For instance, isoeugenol is recognized as a skin sensitizer (B1316253) of moderate allergenic potency based on both animal and human studies. heraproject.com In a multicenter study, patch testing with a standard series of fragrance ingredients revealed positive reactions to isoeugenol and its derivatives in patients attending contact dermatitis clinics. kcl.ac.uknih.gov Specifically, in a study of 2261 consecutive patients, 2 were found to have a positive reaction to benzyl isoeugenyl ether (a synonym for this compound). kcl.ac.uknih.gov
Investigation of Cross-Reactivity with Related Compounds (e.g., Isoeugenol)
Due to structural similarities, there is a potential for cross-reactivity between this compound and its parent compound, isoeugenol. smolecule.com Individuals who are allergic to isoeugenol may also react to this compound. smolecule.com Research has shown that concomitant contact allergy between isoeugenol and its derivatives can occur. kcl.ac.uknih.gov This can be due to chemical cross-reactivity or the metabolism of the derivatives within the skin. kcl.ac.uknih.gov
A study investigating contact allergies to isoeugenol and its derivatives found that concomitant reactions with isoeugenol were common for its esters, such as isoeugenyl acetate (B1210297) and isoeugenyl phenylacetate. kcl.ac.uknih.gov However, in the same study, neither of the two patients who reacted to benzyl isoeugenyl ether showed a concomitant reaction to isoeugenol. kcl.ac.uknih.gov This suggests that while cross-reactivity is a consideration, the allergenic potential of the ether derivatives of isoeugenol might differ from the ester derivatives. kcl.ac.uknih.gov
Table 1: Patch Test Results for Isoeugenol and Its Derivatives
| Compound | Number of Positive Reactions | Number of Concomitant Reactions with Isoeugenol |
|---|---|---|
| Isoeugenol | 40 | N/A |
| trans-Isoeugenol | 40 | 36 |
| Isoeugenyl acetate | 19 | 13 |
| Isoeugenyl benzoate | 4 | 3 |
| Isoeugenyl phenylacetate | 16 | 15 |
| Isoeugenyl methyl ether | 6 | 0 |
| Benzyl isoeugenyl ether | 2 | 0 |
Source: Tanaka, S; Royds, C; Buckley, D et al., 2004 kcl.ac.uknih.gov
Pre-hapten Classification and Thiol-Reactive Byproducts
Some chemicals, known as pre-haptens, are not reactive themselves but can be transformed into reactive haptens through non-enzymatic processes like air oxidation. colab.ws Isoeugenol has been classified as a pre-hapten because it can undergo oxidation to form reactive species. colab.wsresearchgate.net Photo-induced oxidative degradation of isoeugenol has been shown to produce byproducts that are strongly reactive to thiols, which are molecules containing sulfur and are important in biological systems. colab.wsresearchgate.net Specifically, photo-oxidation of isoeugenol can lead to the formation of a dimeric 7,4'-oxyneolignan, which has strong chemical reactivity and can react with thiols. colab.ws This conversion to more potent electrophilic species upon degradation is a key aspect of its sensitization potential. colab.wsresearchgate.net While this compound itself is not explicitly classified as a pre-hapten in the provided search results, its close structural relationship to isoeugenol suggests that its degradation pathways and potential to form reactive byproducts warrant consideration.
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assays are crucial for identifying substances that can cause damage to genetic material (DNA), which can potentially lead to cancer or other hereditary diseases.
Comet Assay Investigations
The Comet assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA damage in individual cells. researchgate.netx-mol.net While no specific Comet assay data for this compound was found, studies on structurally related benzyl derivatives have been conducted. For example, benzyl alcohol showed increased DNA damage at certain concentrations in an in vitro Comet assay using human lymphocytes. researchgate.net Similarly, benzyl acetate and benzaldehyde (B42025) also showed some evidence of genotoxicity at higher concentrations in the same assay. researchgate.net Another study noted that benzyl acetate was positive in an in vivo Comet assay, though the validity of the study was considered limited. psu.edu These findings on related compounds highlight the importance of investigating the genotoxic potential of the entire class of benzyl derivatives.
Bacterial and Mammalian Genotoxicity Screens
Specifically for isoeugenol, it has been found to be negative in bacterial and mammalian genotoxicity screens, with some exceptions that are thought to be the result of procedural artifacts. heraproject.com In the wing spot test of Drosophila melanogaster, a test for somatic mutation and recombination, isoeugenol was found to be clearly non-genotoxic. researchgate.net In contrast, other related compounds like eugenol (B1671780) and safrole showed a positive response in the same assay system. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isoeugenol |
| Benzyl isoeugenyl ether |
| Isoeugenyl acetate |
| Isoeugenyl benzoate |
| Isoeugenyl phenylacetate |
| Isoeugenyl methyl ether |
| trans-Isoeugenol |
| Benzyl alcohol |
| Benzyl acetate |
| Benzaldehyde |
| Eugenol |
Influence of Procedural Artifacts on Genotoxicity Findings
For this compound itself, available safety data sheets indicate there is no data to suggest the product or its components are mutagenic or genotoxic. vigon.com The assessment of its metabolite, isoeugenol, provides more detailed insights.
The genotoxicity of isoeugenol has been evaluated in numerous assays. Generally, isoeugenol is considered not to be genotoxic based on the weight of evidence from available studies. industrialchemicals.gov.au It has consistently tested negative in standard bacterial mutagenicity screens (Ames test) and in various mammalian cell systems. industrialchemicals.gov.auheraproject.com
Developmental and Reproductive Toxicity Research
Multi-generation Reproduction Toxicity Studies
In a multi-generational reproductive toxicity study, Sprague-Dawley rats were administered isoeugenol by gavage. industrialchemicals.gov.au General signs of toxicity, such as decreased body weight and hyperkeratosis in the forestomach, were noted in the parent (F0) generation at mid and high doses. industrialchemicals.gov.au Mild reproductive toxicity was indicated at 700 mg/kg bw/day, evidenced by a decrease in the number of male pups per litter and reduced weights for both male and female pups. industrialchemicals.gov.auindustrialchemicals.gov.au Evidence from these multi-generation studies in rats suggests that no adverse systemic effects occur at levels of 70 mg/kg bw/day. heraproject.com
Developmental Toxicity Studies and No Observed Adverse Effect Levels (NOAEL)
Developmental toxicity of isoeugenol has been evaluated in rats. In one study, pregnant Sprague-Dawley rats were administered isoeugenol by gavage on gestation days 6 through 19. nih.gov While there were no treatment-related maternal deaths, clinical signs like sedation and aversion to treatment were noted across all dose groups. nih.gov
Maternal toxicity was observed, with a Lowest Observed Adverse Effect Level (LOAEL) identified at 250 mg/kg/day, based on reduced maternal body weight and gestational weight gain. nih.gov At the highest dose of 1000 mg/kg/day, effects on fetal development included decreased average fetal body weight and an increase in skeletal variations (unossified sternebrae). industrialchemicals.gov.aunih.gov Based on these findings of intrauterine growth retardation and mildly delayed skeletal ossification, the developmental toxicity LOAEL was established at 1000 mg/kg/day. nih.gov Consequently, the No Observed Adverse Effect Level (NOAEL) for developmental toxicity was determined to be 500 mg/kg/day. industrialchemicals.gov.aunih.gov
Table 1: Developmental Toxicity NOAEL for Isoeugenol in Rats (Data based on read-across for this compound)
| Study Type | Species | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Basis for LOAEL | Reference |
|---|---|---|---|---|---|---|
| Developmental Toxicity | Sprague-Dawley Rat | Developmental Effects | 500 | 1000 | Intrauterine growth retardation, delayed skeletal ossification | industrialchemicals.gov.aunih.gov |
| Developmental Toxicity | Sprague-Dawley Rat | Maternal Toxicity | Not Determined | 250 | Reduced maternal body weight and weight gain | nih.gov |
Carcinogenicity Studies and Structural Activity Relationships
Direct carcinogenicity studies on this compound have not been conducted. industrialchemicals.gov.auvigon.com However, its structural relationship to other known carcinogenic compounds and the carcinogenicity data for its metabolite, isoeugenol, are critical for risk assessment. The International Agency for Research on Cancer (IARC) recently evaluated isoeugenol and classified it as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence from animal studies. researchgate.netwho.int
Comparative Analysis with Known Carcinogens (e.g., Safrole, Isosafrole, Estragole (B85927), Methyleugenol)
This compound is structurally a phenylpropenoid ether. Its metabolite, isoeugenol, belongs to a class of alkenylbenzenes that includes several compounds recognized as rodent carcinogens. nih.govnih.gov These include safrole, isosafrole, estragole, and methyleugenol. nih.govnih.govepa.gov The structural similarity among these compounds has been a primary driver for toxicological investigation. nih.gov Safrole, methyleugenol, and estragole have demonstrated mutagenic and carcinogenic properties in animal studies. europa.eu For example, methyleugenol is classified by IARC as "probably carcinogenic to humans (Group 2A)" based on sufficient evidence in experimental animals and strong mechanistic evidence. who.int The carcinogenic potential of these compounds is often linked to their metabolic activation to intermediates that can form DNA adducts. researchgate.net
Table 2: IARC Carcinogenicity Classifications of Related Alkenylbenzenes
| Compound | IARC Classification | Basis | Reference |
|---|---|---|---|
| Isoeugenol | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals | who.int |
| Methyleugenol | Group 2A (Probably carcinogenic to humans) | Sufficient evidence in experimental animals and strong mechanistic evidence | who.int |
| Safrole | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals | epa.goveuropa.eu |
| Estragole | Considered genotoxic and carcinogenic in experimental animals | Induction of liver tumors in mice | researchgate.net |
| Isosafrole | Considered carcinogenic in mice and rats | Structural similarity to safrole | nih.gov |
Considerations of Propenyl Moiety Reactivity
A key structural feature of concern within this class of compounds is the propenyl (C-C) double bond in the side chain. nih.govmdpi.com The reactivity of this moiety is central to the metabolic activation pathway that is thought to underlie the carcinogenicity of related compounds like safrole and estragole. mdpi.com For many alkenylbenzenes, metabolic activation involves hydroxylation at the 1'-position of the side chain, followed by sulfo-conjugation to form a reactive intermediate capable of binding to DNA. mdpi.com The position of the double bond—whether it is in an allyl (as in estragole and safrole) or propenyl (as in isoeugenol) position—influences the metabolic fate and genotoxic activity. nih.govmdpi.com The concern over the reactivity of the propenyl moiety in isoeugenol was part of the rationale for its nomination for carcinogenicity testing by the National Toxicology Program (NTP). nih.gov
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques
Chromatography is the cornerstone for separating Benzyl (B1604629) isoeugenol (B1672232) from other components within a sample. The compound's semi-volatile and aromatic nature makes it amenable to several chromatographic approaches.
| Parameter | Typical Conditions |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm × 0.25µm) or similar non-polar column ewai-group.com |
| Carrier Gas | Helium at a constant flow of 1.0 ml/min mst.dk |
| Injector Temperature | 260-290°C mst.dkewai-group.com |
| Oven Program | Initial temp 40-60°C, ramped to 260-270°C mst.dkewai-group.com |
| MS Detector | Electron Ionization (EI) at 70 eV chromatographyonline.com |
| Quantitative Ions | Based on the specific fragmentation pattern of Benzyl isoeugenol nist.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for separating compounds that may not be sufficiently volatile or thermally stable for GC analysis. mtak.humdpi.com When coupled with a Diode Array Detector (DAD), HPLC provides both quantitative data and UV-visible spectral information, which aids in peak identification and purity assessment. mdpi.comresearchgate.net
For the analysis of this compound, a reversed-phase HPLC method is typically employed. phcog.com In this mode, a non-polar stationary phase (like C18 or Phenyl-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. mdpi.commdpi.com Separation occurs based on the differential partitioning of this compound between the stationary and mobile phases. The DAD detector measures absorbance across a range of wavelengths simultaneously, allowing for the selection of the optimal wavelength for maximum sensitivity and the generation of a UV spectrum for the analyte peak. mdpi.comphcog.com
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or Phenyl-bonded column (e.g., 150 mm × 2.1 mm, 5 µm) mdpi.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture mdpi.comphcog.com |
| Flow Rate | 0.4 - 1.0 mL/min mdpi.comphcog.com |
| Detection | Diode Array Detector (DAD) scanning a UV range (e.g., 200-400 nm) mdpi.com |
| Injection Volume | 10 - 20 µL mdpi.comphcog.com |
| Column Temperature | Ambient or controlled (e.g., 30°C) mdpi.com |
UltraPerformance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, offering an alternative to both normal-phase and reversed-phase LC. lcms.czvanderbilt.edu This technique is particularly effective for the analysis of cosmetic allergens, including isoeugenol and its derivatives. lcms.cz UPC² provides very fast analysis times, often under 10 minutes, and significantly reduces the consumption of toxic organic solvents compared to traditional HPLC methods. lcms.cz
When interfaced with a mass spectrometer, UPC²-MS combines the high-efficiency separation of convergence chromatography with the high selectivity and sensitivity of MS detection. lcms.czlcms.cz The addition of a co-solvent like methanol or acetonitrile to the CO2 mobile phase allows for the modification of selectivity, similar to normal-phase LC. lcms.czlcms.cz This powerful combination is capable of analyzing compounds across a wide range of polarities and is well-suited for complex matrices found in cosmetic and personal care products. lcms.cz
| Parameter | Typical Conditions |
|---|---|
| Primary Mobile Phase | Compressed Carbon Dioxide (CO2) lcms.czvanderbilt.edu |
| Co-solvent | Methanol or Acetonitrile with additives like ammonium formate lcms.cz |
| Column | Stationary phases with sub-2 µm particle size lcms.cz |
| Detection | Tandem Mass Spectrometry (MS/MS) mtak.hudiva-portal.org |
| Run Time | Typically fast, e.g., 7 minutes for a suite of cosmetic allergens lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) diva-portal.org |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before chromatographic analysis.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from various matrices. nih.govmdpi.com In this method, a fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the headspace above the sample in a sealed vial. mst.dknih.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com
After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injector of a GC-MS system, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com HS-SPME is valued for its simplicity, sensitivity, and minimal solvent use. nih.gov Method parameters such as fiber coating, extraction time, and temperature must be optimized to achieve maximum extraction efficiency. mdpi.com Studies have shown that for cosmetic ingredients, SPME can provide higher sensitivity compared to other microextraction techniques. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) or PDMS/DVB mst.dknih.gov |
| Extraction Type | Headspace (HS) mst.dkmdpi.com |
| Extraction Temperature | 35 - 100°C mst.dknih.gov |
| Extraction Time | 15 - 50 minutes mst.dkmdpi.com |
| Agitation | Often used to facilitate analyte transfer to headspace mdpi.com |
| Desorption | Thermal desorption in GC injector port mdpi.com |
Dispersive Solid-Phase Extraction (dSPE) is primarily used as a sample cleanup technique following an initial solvent extraction. chromatographyonline.com It is a key step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). After an initial extraction of the sample with a solvent (e.g., acetonitrile), a solid sorbent material is added directly to the extract. lcms.cz The mixture is then vortexed or shaken, allowing the sorbent to bind with and remove interfering matrix components, such as lipids or pigments, while the target analyte remains in the solvent. chromatographyonline.comlcms.cz
The choice of sorbent is critical and depends on the nature of the matrix interferences. For fragrance allergens in cosmetic samples, materials like Florisil have been used as the dispersing sorbent. researchgate.net After agitation, the mixture is centrifuged, and a clean aliquot of the supernatant is collected for analysis. This technique is fast, simple, and requires minimal solvent, making it an effective cleanup step prior to GC-MS or LC-MS analysis. mdpi.com
| Parameter | Typical Conditions |
|---|---|
| Purpose | Sample cleanup after initial solvent extraction chromatographyonline.com |
| Common Sorbents | Florisil, Primary Secondary Amine (PSA), C18, Graphene researchgate.netchromatographyonline.com |
| Procedure | Add sorbent to extract, vortex/shake, centrifuge chromatographyonline.com |
| Application | Removing interferences (lipids, pigments) from complex matrices lcms.cz |
| Subsequent Analysis | GC-MS or HPLC/UPC²-MS |
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a sophisticated and efficient "green" technique for extracting analytes from solid and semi-solid samples. semanticscholar.orgnih.gov This method utilizes solvents at elevated temperatures and pressures, conditions that remain below the solvent's critical point to ensure it stays in a liquid state throughout the extraction process. nih.gov
The core principle of PLE lies in the altered physicochemical properties of the solvent under high temperature and pressure. Elevated temperatures increase the solubility of the analyte and the diffusion rate of the solvent into the sample matrix. semanticscholar.org Simultaneously, high pressure enhances solvent penetration into the matrix pores while decreasing solvent viscosity and surface tension, leading to a more efficient and rapid extraction. semanticscholar.orgnih.gov A typical PLE system involves placing the sample, often mixed with an inert material like diatomaceous earth, into a stainless-steel extraction cell. mdpi.com The solvent is then pumped into the heated cell, and the extraction is performed for a set duration (static time), which can be repeated in multiple cycles to maximize recovery. nih.govmdpi.com Finally, compressed gas, such as nitrogen, is used to purge the extract from the cell into a collection vial. nih.gov
This technique offers significant advantages over traditional methods like Soxhlet extraction, including substantially reduced extraction times (often less than 30 minutes) and lower solvent consumption, contributing to its classification as an environmentally friendly method. semanticscholar.org The parameters of PLE, such as solvent composition, temperature, pressure, and static extraction time, can be optimized to achieve maximum recovery of target compounds like this compound from various matrices. semanticscholar.org
Method Validation and Performance Parameters
The validation of an analytical method is essential to ensure its reliability, accuracy, and suitability for its intended purpose. For this compound, as with other fragrance allergens, validation involves assessing several key performance parameters to guarantee that the measurements are dependable. tandfonline.comscielo.br
Linearity, Accuracy, and Precision
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.com This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve, with values greater than 0.99 generally considered excellent. tandfonline.comwjarr.com For the analysis of fragrance allergens, linearity is often established over a concentration range such as 0.1 to 10.0 µg/mL. nih.gov
Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. tandfonline.com The percentage of the analyte recovered is calculated to assess accuracy. For related fragrance allergens, intra-day and inter-day accuracies typically range from 84.5% to 119%. nih.gov
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. tandfonline.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). damascusuniversity.edu.sy For fragrance allergens, intra-day precision is often found to be between 0.17% and 3.80% (RSD), while inter-day precision can range from 0.26% to 5.40% (RSD). tandfonline.com
Table 1: Representative Method Validation Parameters for Fragrance Allergens
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | nih.gov |
| Concentration Range | 0.1 - 10.0 µg/mL | nih.gov |
| Accuracy (Recovery) | 85.1% - 116% | nih.gov |
| Precision (Intra-day RSD) | < 12% | nih.gov |
| Precision (Inter-day RSD) | < 13% | nih.gov |
Limit of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. juniperpublishers.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. juniperpublishers.comnih.gov These parameters are crucial for analyzing trace amounts of substances. They can be calculated based on the standard deviation of the response and the slope of the calibration curve. damascusuniversity.edu.sy A common approach is to use signal-to-noise ratios, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. juniperpublishers.com
In a study on the determination of the structurally similar compound isoeugenol in finfish tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the method detection limit was found to range from 0.2 to 0.7 ng/g across six different fish species. nih.gov The limit of quantification was established at 2.5 ng/g for each species. nih.gov For other fragrance allergens analyzed by gas chromatography-mass spectrometry (GC-MS), the LOQs are typically in the range of 2–20 µg/g. nih.gov
Table 2: LOD and LOQ for Isoeugenol and Related Compounds
| Compound | Matrix | Method | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Isoeugenol | Finfish Tissue | LC-MS/MS | 0.2 - 0.7 ng/g | 2.5 ng/g | nih.gov |
| Fragrance Allergens | Cosmetics | GC-MS | - | 2 - 20 µg/g | nih.gov |
| Linalool | Perfumes | HS-SPME-GC-MS | 0.074 µg/L | 0.247 µg/L | scielo.br |
| Citronellol | Perfumes | HS-SPME-GC-MS | 0.008 µg/L | 0.027 µg/L | scielo.br |
Application in Complex Research Matrices (e.g., Biological Samples, Experimental Formulations)
Analyzing this compound in complex research matrices, such as biological samples or experimental formulations like cosmetics, presents significant challenges due to potential interference from other components. tandfonline.com Therefore, selective and sensitive analytical methods are required.
A validated LC-MS/MS method for the determination of isoeugenol in finfish provides a clear example of analysis in a complex biological matrix. nih.gov The sample preparation involved extraction with acetone followed by a derivatization step with dansyl chloride to enhance the signal intensity for the mass spectrometer. nih.gov This method demonstrated high selectivity and sensitivity, with recoveries ranging from 91.2% to 108.0% and precision (RSD) values below 8.0% for various fish species, confirming its applicability for residue analysis in biological tissues. nih.gov
In the context of experimental formulations, such as cosmetic products and detergents, GC-MS is a commonly employed technique for the quantification of fragrance allergens. tandfonline.comnih.gov Sample preparation often involves liquid-liquid extraction to isolate the target analytes from the product base before analysis. nih.gov The validation of these methods confirms their suitability for ensuring compliance with regulations and for quality control in complex commercial products. tandfonline.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetone |
| This compound |
| Dansyl Chloride |
| Diatomaceous Earth |
| Ethanol |
| Isoeugenol |
Environmental Fate and Impact Research
Biodegradation Studies
Direct studies detailing the biodegradation and persistence of Benzyl (B1604629) isoeugenol (B1672232) in the environment are scarce. Safety data sheets indicate that specific data on persistence and degradability for Benzyl isoeugenol is unavailable hekserij.nlvigon.comprodasynth.com. A search conducted by Symrise also yielded no specific results for this compound biodegradability symrise.com. In contrast, its closely related compound, Isoeugenol, has been characterized as readily biodegradable heraproject.com.
| Organism | Endpoint | Value | Unit | Reference |
| Daphnids | EC50 | 7.5 | mg/l | heraproject.com |
| Aquatic Organisms | PNEC | 4.8 | µg/l | heraproject.com |
Potential Impact on Soil, Water, Air, and Vegetation
The potential impact of this compound on various environmental compartments has not been extensively studied.
Soil: There is a notable absence of studies specifically investigating the impact of this compound on soil nih.gov. For Isoeugenol, it has been stated that no studies have been performed to determine its impact on soil nih.gov. The estimated regional level of Isoeugenol in soil has been calculated at 6.73 x 10⁻⁷ mg/kg heraproject.com.
Water: To prevent environmental contamination, it is advised not to discharge this compound into drains, surface waters, or groundwaters prodasynth.com. Isoeugenol exhibits moderate water solubility (700-810 mg/l) and low lipophilicity (log Pow: c. 2.1), which suggests a low potential for bioaccumulation in aquatic organisms heraproject.com. Isoeugenol has been identified in wastewater treatment plant effluents researchgate.net.
Air: Information regarding the specific impact of this compound on air quality is limited. For Isoeugenol, a low estimated vapor pressure (0.21 Pa at 25°C) and a low calculated Henry's constant (log H: -1.37) indicate a low potential for volatilization into the atmosphere heraproject.com. Generally, fragrance chemicals used in products like deodorants can contribute to air pollution and may be harmful to human respiratory health e3s-conferences.org. No studies have been performed to determine the impact of Isoeugenol on air nih.gov.
Vegetation: No specific studies have been found that detail the impact of this compound on vegetation. Similarly, it has been stated that no studies have been performed to determine the impact of Isoeugenol on vegetation nih.gov.
Future Research Directions and Translational Perspectives
Advanced Mechanistic Studies on Biological Activities
While preliminary studies have indicated that benzyl (B1604629) isoeugenol (B1672232) possesses antimicrobial and antioxidant properties, a more profound understanding of its mechanisms of action at the molecular level is required. Future research should aim to elucidate the precise biochemical pathways and molecular targets through which benzyl isoeugenol exerts its effects.
Initial findings suggest that its antimicrobial activity may stem from a detergent-like mechanism that disrupts bacterial cell membrane integrity. smolecule.com Studies have shown that it can cause membrane permeabilization in both Gram-positive and Gram-negative bacteria, leading to the leakage of intracellular components without causing complete cell lysis. smolecule.com Further investigations could employ advanced techniques such as cryo-electron microscopy and molecular dynamics simulations to visualize the interaction of this compound with lipid bilayers and membrane proteins. Identifying the specific protein or lipid targets would provide a more detailed picture of its antimicrobial action.
In terms of its antioxidant activity, this compound has been shown to act as a free radical scavenger. smolecule.com Future mechanistic studies should focus on quantifying its ability to modulate intracellular signaling pathways related to oxidative stress, such as the Nrf2-KEAP1 pathway, and its potential to inhibit enzymes involved in the production of reactive oxygen species.
Exploration of Structure-Activity Relationships in Derivatives
The chemical structure of this compound offers several sites for modification, presenting an opportunity to synthesize a library of derivatives with potentially enhanced biological activities or novel properties. Systematic exploration of the structure-activity relationships (SAR) of these derivatives is a crucial next step.
Key structural features to investigate include:
The Benzyl Group: Modifications to the benzyl ring, such as the introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups), could influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.
The Ether Linkage: Altering the ether linkage could impact the molecule's stability and metabolic fate.
The Propenyl Chain: Modifications to the propenyl side chain, such as saturation or isomerization, could provide insights into its role in the observed biological activities.
By synthesizing and screening a diverse range of derivatives, researchers can identify the key structural motifs responsible for specific biological effects. For instance, studies on eugenol (B1671780) derivatives have shown that modifications to the hydroxyl and allyl groups can significantly impact their antibacterial and antioxidant potential. researchgate.net A similar approach with this compound could lead to the development of more potent and selective agents.
| Structural Modification Area | Potential Impact on Bioactivity | Example Research Question |
| Benzyl Ring Substitution | Altered lipophilicity and target binding affinity | How does the addition of an electron-withdrawing group on the benzyl ring affect antimicrobial potency? |
| Ether Linkage Modification | Changes in metabolic stability and bioavailability | Would replacing the ether linkage with an ester or amide bond alter the compound's duration of action? |
| Propenyl Chain Alteration | Influence on membrane interaction and antioxidant capacity | Does saturation of the propenyl double bond enhance or diminish free radical scavenging activity? |
Development of Novel Research Tools and Analytical Techniques
To support advanced mechanistic and preclinical studies, the development of specific and sensitive analytical methods for the detection and quantification of this compound and its metabolites in biological matrices is essential. While general chromatographic techniques such as gas chromatography-mass spectrometry (GC/MS) are applicable, the development of more specialized assays would be beneficial. env.go.jp
Future efforts could focus on creating high-performance liquid chromatography (HPLC) methods coupled with tandem mass spectrometry (LC-MS/MS) for ultra-sensitive detection in plasma, tissues, and urine. scirp.org Additionally, the synthesis of labeled analogues of this compound, such as those incorporating stable isotopes (e.g., deuterium, carbon-13), would be invaluable for pharmacokinetic and metabolism studies.
The development of fluorescent probes based on the this compound scaffold could also serve as powerful research tools. These probes would enable real-time visualization of the compound's uptake, subcellular localization, and interaction with specific cellular components, providing critical insights into its mechanism of action.
Investigating Synergistic Effects with Other Bioactive Compounds
A promising avenue for future research is the investigation of this compound's potential synergistic effects when combined with other bioactive compounds, particularly antimicrobial agents. The structural precursor, eugenol, has demonstrated synergistic interactions with various antibiotics, enhancing their efficacy against drug-resistant bacteria. researchgate.netnih.gov This synergy is often attributed to the ability of eugenol to disrupt the bacterial cell membrane, thereby increasing the permeability to other drugs. researchgate.net
Given its similar structural features, it is plausible that this compound could exhibit comparable synergistic properties. Future studies should systematically evaluate combinations of this compound with a range of conventional antibiotics against clinically relevant multidrug-resistant pathogens. The checkerboard microdilution assay is a standard method to quantify synergistic interactions and determine the fractional inhibitory concentration (FIC) index. researchgate.net Identifying synergistic combinations could lead to new therapeutic strategies that may reduce the required doses of antibiotics, potentially minimizing side effects and slowing the development of antibiotic resistance.
| Compound Class | Potential Synergistic Mechanism | Example Pathogen for Study |
| Beta-lactam Antibiotics | Increased cell wall penetration due to membrane disruption by this compound. | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Aminoglycosides | Enhanced uptake into the bacterial cell. | Pseudomonas aeruginosa |
| Antifungal Agents | Disruption of fungal cell membrane integrity. | Candida albicans |
Long-Term Preclinical Research and Comprehensive Safety Profiles
While the primary focus of future research will be on the efficacy and mechanisms of this compound and its derivatives, it is imperative that these investigations are paralleled by comprehensive preclinical studies to establish a thorough understanding of their long-term biological effects. The National Toxicology Program has conducted long-term toxicology and carcinogenesis studies on the related compound, isoeugenol, highlighting the importance of such evaluations for substances with widespread human exposure. nih.gov
Long-term preclinical research on this compound should be designed to assess its effects in animal models over extended periods. These studies are crucial for identifying any potential cumulative effects or delayed responses that may not be apparent in short-term assays. The establishment of a comprehensive biological and toxicological profile is a prerequisite for any potential translational applications in therapeutics or other areas with significant human contact. Such research, conducted in compliance with Good Laboratory Practice (GLP) regulations, will provide the robust data necessary to fully characterize the properties of this compound. nih.gov
Q & A
Q. What are the established synthetic routes for Benzyl isoeugenol, and how can reaction conditions be systematically optimized?
this compound is synthesized via etherification between benzyl chloride and isoeugenol . Methodological optimization involves varying parameters such as:
- Solvent selection (e.g., alcohol as a solvent for improved yield ).
- Catalyst use (acid or base catalysts to accelerate ether formation).
- Temperature control (reflux conditions to balance reaction rate and byproduct formation).
- Stoichiometric ratios (excess benzyl chloride to drive the reaction to completion). Researchers should design factorial experiments to assess the impact of each variable, with yield quantification via GC-MS or HPLC .
Q. How can this compound be reliably identified and characterized in complex matrices (e.g., perfumes or biological samples)?
Key analytical techniques include:
- Spectroscopic methods :
- FT-IR for functional group identification (e.g., methoxy and ether linkages) .
- NMR (¹H and ¹³C) to confirm molecular structure and stereochemistry .
- Chromatographic methods :
- GC-MS with reference standards (e.g., NIST database ) for purity assessment.
- HPLC coupled with UV detection for quantification in mixtures .
Calibration curves using certified reference materials (CRMs) are essential for accuracy .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
this compound is soluble in alcohol and organic solvents but insoluble in water . Stability studies should evaluate:
- pH sensitivity : Degradation in acidic/basic environments via accelerated stability testing.
- Thermal stability : Thermal gravimetric analysis (TGA) to determine decomposition thresholds.
- Light exposure : Photostability under UV/visible light using controlled chamber experiments .
Advanced Research Questions
Q. How can researchers reconcile contradictions between in vitro genotoxicity data and in vivo carcinogenicity studies for this compound?
Discrepancies arise from differences in metabolic activation and exposure routes. For example:
- In vitro assays (e.g., Ames test) may lack mammalian metabolic enzymes, leading to false negatives/positives .
- In vivo rodent studies require careful dose extrapolation to human-relevant concentrations (e.g., using allometric scaling) . Researchers should integrate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps and assess relevance to human exposure scenarios .
Q. What methodological frameworks are recommended for assessing the environmental fate of this compound in ecotoxicology studies?
A tiered approach is advised:
- Tier 1 : Biodegradation screening (e.g., OECD 301 tests) to estimate persistence .
- Tier 2 : Aquatic toxicity assays (e.g., Daphnia magna acute toxicity tests) .
- Tier 3 : Field studies to monitor bioaccumulation potential, leveraging LC-MS/MS for trace detection . Data interpretation must account for environmental matrices (e.g., sediment binding) that alter bioavailability .
Q. How can isomer-specific activity differences (e.g., E vs. Z isomers) in this compound be rigorously investigated?
- Chromatographic separation : Use chiral columns or supercritical fluid chromatography (SFC) to isolate isomers .
- Bioactivity assays : Compare antimicrobial or receptor-binding activity of purified isomers via dose-response curves .
- Computational modeling : Molecular docking studies to predict isomer-receptor interactions (e.g., using AutoDock Vina) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicology studies?
- Non-linear regression : Fit data to Hill or log-logistic models for EC₅₀/LC₅₀ estimation .
- Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for low-dose extrapolation .
- Uncertainty quantification : Bootstrap resampling or Monte Carlo simulations to assess variability .
Methodological Best Practices
- Data validation : Cross-check spectral data with authoritative databases (e.g., NIST ) and replicate experiments to confirm reproducibility .
- Ethical considerations : For studies involving human-derived cells, adhere to IRB protocols for informed consent and data anonymization .
- Literature review : Use Boolean operators (e.g., "this compound AND carcinogenicity NOT cosmetics") in Scopus or Web of Science to filter relevant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
